

4-Ethoxy-3-hydroxyphenylacetic Acid: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	4-Ethoxy-3-hydroxyphenylacetic Acid
CAS No.:	26691-28-1
Cat. No.:	B3041292

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Executive Summary

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative primarily recognized in pharmaceutical research as a degradation product and metabolite of the antispasmodic drug Drotaverine.^{[1][2][3][4]} Structurally, it is the 4-ethoxy homolog of Isohomovanillic Acid, characterized by an ethoxy group at the para position and a hydroxyl group at the meta position relative to the acetic acid moiety.

This compound serves as a vital Reference Standard for impurity profiling (Impurity 3/C) in Drotaverine drug substances, ensuring regulatory compliance in quality control (QC) workflows.

Chemical Identity & Molecular Architecture

Identifier	Value/Description
CAS Number	26691-28-1
IUPAC Name	2-(4-ethoxy-3-hydroxyphenyl)acetic acid
Common Synonyms	3-Hydroxy-4-ethoxyphenylacetic acid; Drotaverine Impurity C; 4-Ethoxy-3-hydroxybenzeneacetic acid
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
SMILES	<chem>CCOc1c(O)cc(CC(=O)O)cc1</chem>
InChI Key	QVXSHYZATYQYGE-UHFFFAOYSA-N
Structural Class	Phenylacetic Acid; Phenolic Ether

Structural Differentiation (Critical Note)

Researchers must distinguish this compound from its isomer, 3-Ethoxy-4-hydroxyphenylacetic acid (CAS 80018-50-4).

- Target (26691-28-1): 4-Ethoxy / 3-Hydroxy (Iso-vanillyl pattern).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Isomer (80018-50-4): 3-Ethoxy / 4-Hydroxy (Vanillyl pattern).

Physicochemical Profile

Property	Data / Observation
Appearance	Off-white to beige crystalline powder.
Melting Point	Typically 118–122 °C (Predicted/Analogous range); distinct from isomer (84–86 °C).
Solubility	Soluble in DMSO, Methanol, Ethanol. Slightly soluble in water; soluble in alkaline aqueous solutions.
pKa (Acid)	~4.5 (Carboxylic acid)
pKa (Phenol)	~9.8 (Phenolic hydroxyl)
Stability	Hygroscopic; store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Synthesis & Purification Protocols

Retrosynthetic Analysis

The synthesis of CAS 26691-28-1 challenges the chemist to selectively ethylate the 4-position of a catechol precursor or to construct the phenylacetic backbone from a pre-functionalized aldehyde.

Primary Route: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid (DOPAC).

Secondary Route: Willgerodt-Kindler rearrangement of 4-ethoxy-3-hydroxyacetophenone.

Laboratory Scale Synthesis (Protocol A)

Rationale: Direct ethylation of DOPAC is the most accessible route but yields a mixture of regioisomers (3-OEt vs. 4-OEt) requiring rigorous chromatographic separation.

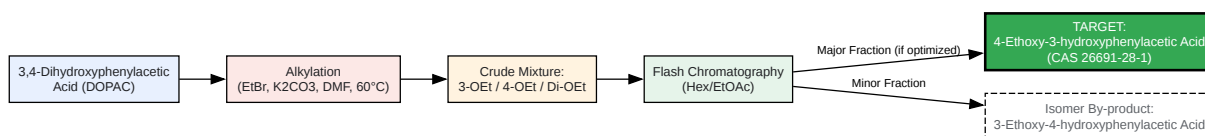
Reagents:

- 3,4-Dihydroxyphenylacetic acid (DOPAC)
- Ethyl Bromide (EtBr)

- Potassium Carbonate (K_2CO_3)
- DMF (Dimethylformamide)

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 g (59.5 mmol) of DOPAC in 100 mL of anhydrous DMF under N_2 atmosphere.
- Base Addition: Add 16.4 g (119 mmol) of anhydrous K_2CO_3 . Stir at room temperature for 30 minutes.
- Alkylation: Dropwise add 6.5 g (59.5 mmol) of Ethyl Bromide. Note: Stoichiometry is critical to minimize di-ethylation.
- Reaction: Heat to 60 °C for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).
- Quench: Pour reaction mixture into 500 mL ice-water. Acidify to pH 2 using 1N HCl.
- Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification (Crucial): The crude residue contains the target (4-OEt), the isomer (3-OEt), and starting material.
 - Column Chromatography: Silica Gel (230-400 mesh).
 - Gradient: Hexanes:Ethyl Acetate (80:20 → 50:50).
 - Elution Order: Di-ethoxy impurity → 4-Ethoxy-3-hydroxy (Target) → 3-Ethoxy-4-hydroxy → DOPAC.



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Figure 1: Synthetic workflow for the isolation of CAS 26691-28-1 via mono-ethylation of DOPAC.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 60% B over 15 min.
- Detection: UV @ 280 nm.
- Retention Time: Target typically elutes after the 3-ethoxy isomer due to intramolecular hydrogen bonding effects (specific to the 3-OH/4-OEt pattern).

Mass Spectrometry (LC-MS)

- Ionization: ESI Negative Mode (ESI-).
- Parent Ion: $[M-H]^- = 195.07$ m/z.
- Fragments: Loss of CO_2 (M-44) \rightarrow m/z 151.

NMR Spectroscopy (1H NMR, 400 MHz, DMSO- d_6)

- δ 12.10 (s, 1H): Carboxylic acid -COOH.
- δ 8.85 (s, 1H): Phenolic -OH (Exchangeable).

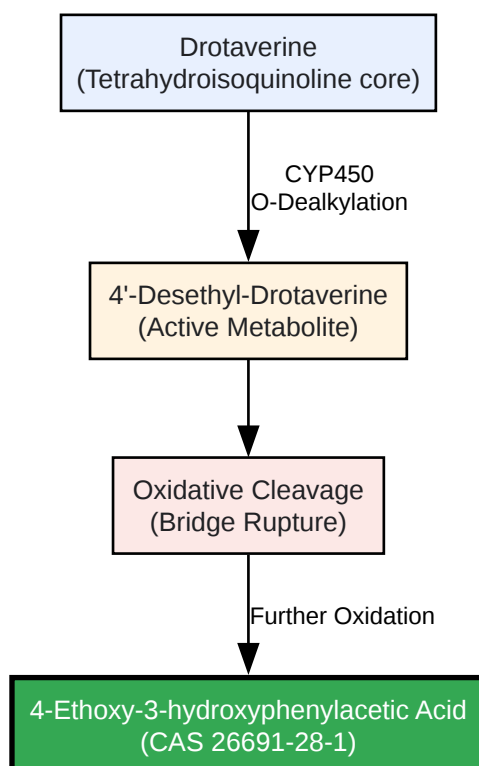
- δ 6.60 - 6.80 (m, 3H): Aromatic protons (ABX system).
- δ 4.00 (q, 2H): Ethoxy -OCH₂-.
- δ 3.45 (s, 2H): Benzylic -CH₂-.
- δ 1.30 (t, 3H): Ethoxy -CH₃.

Biological Context: Drotaverine Metabolism

CAS 26691-28-1 is integral to the study of Drotaverine Hydrochloride, a phosphodiesterase inhibitor. Drotaverine contains two 3,4-diethoxyphenyl rings.^{[2][3][4]}

Metabolic Pathway:

- Drotaverine undergoes oxidative O-dealkylation in the liver (CYP450).
- Formation of mono-phenolic metabolites (e.g., 4'-desethyl-drotaverine).
- Cleavage of the benzylidene bridge leads to simple phenylacetic acid derivatives, including **4-Ethoxy-3-hydroxyphenylacetic acid**.



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Figure 2: Simplified metabolic degradation pathway of Drotaverine leading to the formation of CAS 26691-28-1.

References

- Accela ChemBio. (2024). Certificate of Analysis: CAS 26691-28-1.[1][2][3][4][6][7] Retrieved from [\[Link\]](#)
- PubChem. (2024). Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Retrieved from [\[Link\]](#)

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Sources

- 1. Shanghai Forever Synthesis Co.,Ltd 제품 목록-사서함-페이지 10-Chemicalbook [\[chemicalbook.com\]](#)
- 2. 屈他维林二聚体杂质（甲酸盐） | Drotaverine Dimer Impurity (formate) | CATO佳途标准品，中间体综合研发采购平台 [\[en.cato-chem.com\]](#)
- 3. 屈他维林二聚体杂质（甲酸盐） | Drotaverine Dimer Impurity (formate) | CATO佳途标准品，中间体综合研发采购平台 [\[en.cato-chem.com\]](#)
- 4. 屈他维林杂质65 | Drotaverin Impurity 65 | CATO佳途标准品，中间体综合研发采购平台 [\[en.cato-chem.com\]](#)
- 5. 1,4,9,10-tetrahydroanthracene-9,10-diol | CAS#:67446-39-3 | Chemsrcc [\[chemsrc.com\]](#)
- 6. 1,4,9,10-tetrahydroanthracene-9,10-diol | CAS#:67446-39-3 | Chemsrcc [\[chemsrc.com\]](#)
- 7. SY039208,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [\[accelachem.com\]](#)
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